3-Bromo-5-fluoro-4-nitrobenzaldehyde

Description

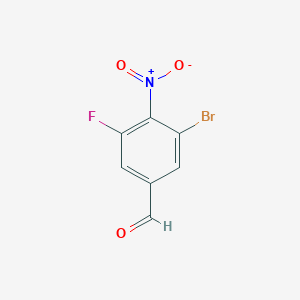

3-Bromo-5-fluoro-4-nitrobenzaldehyde is a halogenated aromatic aldehyde featuring bromine (Br), fluorine (F), and nitro (NO₂) substituents on a benzaldehyde backbone. The compound’s structure combines electron-withdrawing groups (Br, F, NO₂) that significantly influence its reactivity, solubility, and electronic properties. Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in nucleophilic aromatic substitution, condensation, and coupling reactions .

Structure

2D Structure

Properties

Molecular Formula |

C7H3BrFNO3 |

|---|---|

Molecular Weight |

248.01 g/mol |

IUPAC Name |

3-bromo-5-fluoro-4-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H |

InChI Key |

WVACBERNMUBJAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:

Nitration: Introduction of the nitro group to the benzaldehyde ring.

Bromination: Addition of bromine to the nitrobenzaldehyde.

Fluorination: Introduction of the fluorine atom to the bromonitrobenzaldehyde.

Industrial Production Methods: Industrial production often employs similar multi-step synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation followed by nitration and halogenation are commonly used .

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3-Bromo-5-fluoro-4-nitrobenzoic acid.

Reduction: 3-Bromo-5-fluoro-4-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-fluoro-4-nitrobenzaldehyde has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups influence the compound’s electrophilicity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic aromatic substitution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Key structural analogs differ in substituent types, positions, or functional groups, leading to distinct chemical behaviors:

3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde

- Molecular Formula : C₈H₃BrClF₃O

- Molecular Weight : 287.46 g/mol

- Key Features : Replaces the nitro and fluorine groups with chloro (Cl) and trifluoromethyl (CF₃). The CF₃ group enhances lipophilicity, while Cl increases electrophilicity. The absence of a nitro group reduces resonance stabilization, making it less reactive in certain substitution reactions compared to 3-Bromo-5-fluoro-4-nitrobenzaldehyde .

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

- Similarity Score : 0.90

- Key Features : Shares bromo, fluoro, and nitro substituents but lacks the aldehyde group. The absence of the aldehyde limits its utility in condensation reactions but makes it a potent electrophile in SNAr reactions. Substituent positions (meta-nitro vs. para-nitro) alter electronic effects and regioselectivity .

3-Bromo-5-fluoro-2-nitrobenzoic acid

- Similarity Score : 0.88

- Key Features : Replaces the aldehyde with a carboxylic acid (-COOH). The acid group increases acidity (pKa ~2-3) and enables salt formation or esterification. The nitro group at position 2 (ortho to Br) creates steric hindrance, reducing reactivity compared to the para-nitro configuration in the target compound .

Physicochemical and Reactivity Comparison

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Reactivity Traits |

|---|---|---|---|

| This compound | ~244.0 (estimated) | Aldehyde, Br, F, NO₂ | High electrophilicity; participates in nucleophilic substitutions and cross-couplings |

| 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde | 287.46 | Aldehyde, Br, Cl, CF₃ | Enhanced lipophilicity; moderate electrophilicity due to Cl and CF₃ |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | ~254.4 (estimated) | Br, Cl, F, NO₂ | Strong electrophile for SNAr; limited utility in aldehyde-mediated reactions |

| 3-Bromo-5-fluoro-2-nitrobenzoic acid | ~263.9 (estimated) | Carboxylic acid, Br, F, NO₂ | Acid-catalyzed reactions; esterification; lower solubility in non-polar solvents |

Biological Activity

3-Bromo-5-fluoro-4-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological effects, supported by data tables and case studies.

This compound is characterized by the presence of bromine, fluorine, and nitro groups on a benzaldehyde core. The molecular formula is , and it exhibits unique reactivity due to these substituents. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can engage in nucleophilic addition reactions, forming Schiff bases with amines, which are crucial in biochemical processes.

The biological activity of this compound is attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Reduction : The nitro group can be reduced to an amino group using reducing agents, potentially enhancing biological activity.

- Oxidation : The aldehyde can be oxidized to a carboxylic acid, leading to different derivatives with varied activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study on its derivatives showed broad-spectrum antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli. The compound's effectiveness is linked to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been evaluated against several cancer cell lines with promising results. For example:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| DU145 (Prostate Cancer) | 61 | High antiproliferative |

| PC3 (Prostate Cancer) | 47 | High antiproliferative |

| LNCaP (Prostate Cancer) | >200 | Low sensitivity |

These findings suggest that the compound may target specific pathways involved in tumor growth and proliferation, potentially through inhibition of aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the bromine and fluorine substituents significantly affect the compound's biological activity. Compounds with longer alkoxy chains or additional functional groups often exhibit enhanced antimicrobial and anticancer properties .

Case Studies

- Antimicrobial Activity Study : A series of experiments evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent for bacterial infections .

- Anticancer Evaluation : In a study involving multiple prostate cancer cell lines, the compound showed significant cytotoxicity with IC50 values ranging from 47 µM to >200 µM, depending on the cell line. This suggests a selective action that could be exploited for targeted cancer therapies .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 participates in nucleophilic substitution (SNAr) due to activation by adjacent electron-withdrawing groups. Common reagents and outcomes include:

| Reagent | Conditions | Major Product |

|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C | 3-Methoxy-5-fluoro-4-nitrobenzaldehyde |

| Ammonia (NH₃) | Ethanol, reflux | 3-Amino-5-fluoro-4-nitrobenzaldehyde |

| Potassium iodide (KI) | Acetone, 60°C | 3-Iodo-5-fluoro-4-nitrobenzaldehyde |

Key Insight : The nitro group at position 4 enhances the electrophilicity of the aromatic ring, facilitating substitution at position 3. Fluorine’s inductive effect further stabilizes intermediates .

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to an amine (-NH₂), while the aldehyde group can be selectively reduced under controlled conditions:

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂/Pd-C | Ethanol, RT | 3-Bromo-5-fluoro-4-aminobenzaldehyde |

| NaBH₄ | THF, 0°C | 3-Bromo-5-fluoro-4-nitrobenzyl alcohol |

| Sn/HCl | HCl (conc.), reflux | 3-Bromo-5-fluoro-4-aminobenzoic acid* |

*Oxidation of the aldehyde to a carboxylic acid occurs concurrently under acidic conditions .

Oxidation Reactions

The aldehyde group (-CHO) is susceptible to oxidation, forming a carboxylic acid (-COOH):

| Reagent | Conditions | Major Product |

|---|---|---|

| KMnO₄ | H₂SO₄, heat | 3-Bromo-5-fluoro-4-nitrobenzoic acid |

| CrO₃ | Acetic acid, 50°C | 3-Bromo-5-fluoro-4-nitrobenzoic acid |

Note : The nitro group remains intact under these conditions due to its stability toward strong oxidants .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating effects of substituents, limited EAS occurs at positions ortho/para to the fluorine atom:

| Reagent | Conditions | Major Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Bromo-5-fluoro-2,4-dinitrobenzaldehyde |

| Cl₂/FeCl₃ | CH₂Cl₂, RT | 3-Bromo-5-fluoro-4-nitro-6-chlorobenzaldehyde |

Mechanism : Fluorine’s ortho/para-directing effect competes with the meta-directing nitro group, leading to mixed products .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions:

| Reagent | Conditions | Major Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-5-fluoro-4-nitrobenzaldehyde |

| Vinylboronic ester | PdCl₂(dppf), DMF | 3-Vinyl-5-fluoro-4-nitrobenzaldehyde |

Yield : Reactions typically achieve 60–85% yield, depending on steric and electronic factors.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

| Compound | Reaction Rate (vs. Target) | Key Difference |

|---|---|---|

| 3-Bromo-4-fluoro-2-nitrobenzaldehyde | 1.2× faster | Nitro group at position 2 alters EAS |

| 5-Bromo-4-fluoro-2-nitrobenzaldehyde | 0.7× slower | Bromine at position 5 reduces SNAr activity |

Explanation : Steric hindrance and electronic effects from substituent positions modulate reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.